molecular formula C12H19N3O2 B10908363 (2,6-dimethylmorpholin-4-yl)(1-ethyl-1H-pyrazol-3-yl)methanone

(2,6-dimethylmorpholin-4-yl)(1-ethyl-1H-pyrazol-3-yl)methanone

Cat. No.: B10908363
M. Wt: 237.30 g/mol
InChI Key: XYUFDWNTZVORKN-UHFFFAOYSA-N
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Description

(2,6-DIMETHYLMORPHOLINO)(1-ETHYL-1H-PYRAZOL-3-YL)METHANONE is a synthetic organic compound characterized by the presence of a morpholine ring substituted with two methyl groups and a pyrazole ring substituted with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-DIMETHYLMORPHOLINO)(1-ETHYL-1H-PYRAZOL-3-YL)METHANONE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone under acidic conditions.

    Substitution on the Pyrazole Ring: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base such as potassium carbonate.

    Formation of the Morpholine Ring: The morpholine ring is synthesized by reacting diethanolamine with formaldehyde and a suitable acid catalyst.

    Coupling Reaction: The final step involves coupling the substituted pyrazole with the morpholine derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2,6-DIMETHYLMORPHOLINO)(1-ETHYL-1H-PYRAZOL-3-YL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

    Oxidation: Corresponding oxides or ketones.

    Reduction: Alcohols or amines.

    Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (2,6-DIMETHYLMORPHOLINO)(1-ETHYL-1H-PYRAZOL-3-YL)METHANONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

Medicine

In medicine, (2,6-DIMETHYLMORPHOLINO)(1-ETHYL-1H-PYRAZOL-3-YL)METHANONE is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals aimed at treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its chemical properties make it suitable for incorporation into polymers and other materials to enhance their performance characteristics.

Mechanism of Action

The mechanism of action of (2,6-DIMETHYLMORPHOLINO)(1-ETHYL-1H-PYRAZOL-3-YL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking substrate access and thereby inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • (2,6-DIMETHYLMORPHOLINO)(1-METHYL-1H-PYRAZOL-3-YL)METHANONE
  • (2,6-DIMETHYLMORPHOLINO)(1-PROPYL-1H-PYRAZOL-3-YL)METHANONE
  • (2,6-DIMETHYLMORPHOLINO)(1-BUTYL-1H-PYRAZOL-3-YL)METHANONE

Uniqueness

(2,6-DIMETHYLMORPHOLINO)(1-ETHYL-1H-PYRAZOL-3-YL)METHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the morpholine and pyrazole rings, along with the ethyl substitution, allows for unique interactions with molecular targets, making it a valuable compound for research and development.

This detailed article provides a comprehensive overview of (2,6-DIMETHYLMORPHOLINO)(1-ETHYL-1H-PYRAZOL-3-YL)METHANONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-(1-ethylpyrazol-3-yl)methanone

InChI

InChI=1S/C12H19N3O2/c1-4-15-6-5-11(13-15)12(16)14-7-9(2)17-10(3)8-14/h5-6,9-10H,4,7-8H2,1-3H3

InChI Key

XYUFDWNTZVORKN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C(=O)N2CC(OC(C2)C)C

Origin of Product

United States

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